molecular formula C27H29NO5 B11223872 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone

Cat. No.: B11223872
M. Wt: 447.5 g/mol
InChI Key: LBIAYXFZUMIJEJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of the Benzoyl Group: The benzoyl group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxyphenoxy and benzoyl groups, making it less complex.

    1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methoxy and benzoyl groups.

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar but with a methyl group instead of the methoxyphenoxy group.

Uniqueness

The uniqueness of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C27H29NO5/c1-18-9-5-6-10-20(18)27(29)28-14-13-19-15-25(31-3)26(32-4)16-21(19)22(28)17-33-24-12-8-7-11-23(24)30-2/h5-12,15-16,22H,13-14,17H2,1-4H3

InChI Key

LBIAYXFZUMIJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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